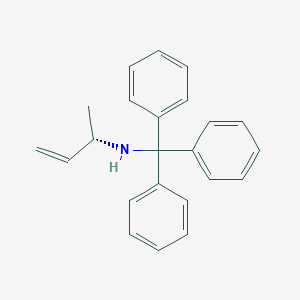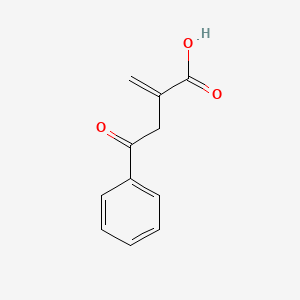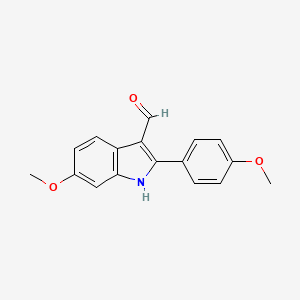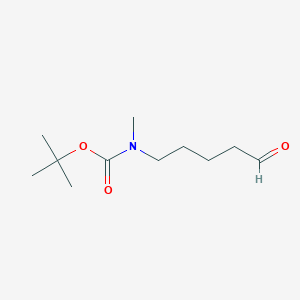![molecular formula C34H22O8 B3177435 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid CAS No. 1629643-34-0](/img/structure/B3177435.png)
3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It has been used in the synthesis of metal-organic frameworks (mofs), indicating its potential role in interacting with metal ions .
Mode of Action
The compound interacts with its targets primarily through coordination bonds, forming complex structures such as MOFs . The carboxylic acid groups on the compound provide sites for coordination, allowing the formation of these structures .
Biochemical Pathways
In the context of mofs, the compound contributes to the formation of intricate structures that can facilitate various chemical reactions .
Result of Action
The compound’s action results in the formation of complex structures such as MOFs when it interacts with metal ions . These MOFs have been shown to exhibit excellent CO2 cycloaddition efficiency towards propylene oxide, with yields reaching up to 97% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid involves the following steps:
Starting Material: 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The starting material is oxidized using nitric acid (HNO3) in a water bath at 170°C for 24 hours.
Neutralization: The reaction mixture is neutralized with sodium hydroxide (NaOH) to a weakly alkaline pH.
Precipitation: Hydrochloric acid (HCl) is added to the neutralized solution to precipitate the product.
Purification: The precipitated product is filtered, washed, and dried under vacuum to obtain the final compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carboxyl groups to form alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings[][3].
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (NH3, OH-) under appropriate conditions[][3].
Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, and other aromatic compounds[3][3].
Scientific Research Applications
3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1,3,5-tris(4-carboxyphenyl)benzene
- 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine
- 4,4’,4’'-benzene-1,3,5-triyl-tris(benzoic acid)
Comparison: 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid is unique due to its specific arrangement of carboxyphenyl groups, which provides distinct structural and functional properties. Compared to similar compounds, it offers enhanced stability and versatility in forming metal-organic frameworks (MOFs) and other advanced materials .
Properties
IUPAC Name |
3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O8/c35-31(36)23-9-1-5-19(13-23)27-17-29(21-7-3-11-25(15-21)33(39)40)30(22-8-4-12-26(16-22)34(41)42)18-28(27)20-6-2-10-24(14-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUJAYRFYGWSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2C3=CC(=CC=C3)C(=O)O)C4=CC(=CC=C4)C(=O)O)C5=CC(=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,4-dihydro-2H-quinoline](/img/structure/B3177461.png)
